4-Chloro-2-cyclopropyl-5-nitropyrimidine
Description
4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS: 1217530-93-2) is a pyrimidine derivative with the molecular formula C₇H₆ClN₃O₂ and a molecular weight of 199.60 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 4, a nitro group (-NO₂) at position 5, and a cyclopropyl group at position 2. Notably, this compound is listed as discontinued in commercial catalogs, limiting its current availability .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c8-6-5(11(12)13)3-9-7(10-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZIHJJDFTCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropyl-5-nitropyrimidine typically involves the following steps :
Starting Material: The synthesis begins with 2,4-dichloro-5-nitropyrimidine.
Cyclopropylation: The 2,4-dichloro-5-nitropyrimidine undergoes a reaction with cyclopropylamine to introduce the cyclopropyl group at the 2-position.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction to replace the chlorine atom at the 4-position with a chloro group, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloro group at the 4-position can be replaced by other nucleophiles.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly involving the cyclopropyl group.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-nitropyrimidine has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-nitropyrimidine involves its interaction with specific molecular targets . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropyl groups contribute to the compound’s stability and reactivity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 4-Chloro-2-cyclopropyl-5-nitropyrimidine and analogous compounds:
Physical and Chemical Properties
- Crystallinity : 5-Bromo-2-chloropyrimidin-4-amine forms a 2D supramolecular network via hydrogen bonds, whereas the cyclopropyl and nitro groups in this compound may reduce crystallinity due to steric hindrance .
- Thermal Stability : Cyclopropyl groups generally enhance thermal stability, but the nitro group may lower decomposition temperatures due to its explosive tendency .
Biological Activity
Overview
4-Chloro-2-cyclopropyl-5-nitropyrimidine is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C7H6ClN3O2, and it has a molecular weight of 199.59 g/mol. This compound has been studied for its potential therapeutic applications, as well as its mechanisms of action against various biological targets.
Synthesis and Properties
The synthesis of this compound typically involves the cyclopropylation of 2,4-dichloro-5-nitropyrimidine using cyclopropylamine. The process includes nucleophilic substitution reactions and can yield various derivatives with distinct biological properties. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound disrupts bacterial cell membranes, leading to leakage of intracellular components and cell death. Notably, it has been shown to disperse established bacterial biofilms, which is critical in treating chronic infections .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| MRSA | 3 µg/mL | Membrane disruption |
| E. coli | 5 µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 10 µg/mL | Membrane integrity compromise |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of caspase pathways and modulation of key signaling pathways involved in cell survival .
Table 2: Anticancer Efficacy on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Caspase activation |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several nitro-pyrimidine derivatives, including this compound. The results indicated that this compound was among the most potent against MRSA, showing not only bactericidal activity but also a reduced tendency for resistance development compared to standard antibiotics like norfloxacin .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on its anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. The findings revealed a dose-dependent response in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for further development as an anticancer agent targeting cervical cancer cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The compound alters the integrity of bacterial membranes, leading to leakage and cell death.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through caspase activation.
- Cell Cycle Modulation : It impacts key regulatory proteins involved in the cell cycle, causing arrest and subsequent apoptosis.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-cyclopropyl-5-nitropyrimidine, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:
- Cyclopropylation : Introducing the cyclopropyl group via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using cyclopropylmagnesium bromide .
- Nitration : Nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Chlorination : Substitution at the 4-position using POCl₃ or PCl₅ as chlorinating agents, with catalytic DMAP to enhance reactivity .
- Yield Optimization : Critical parameters include reaction time (monitored via TLC), stoichiometry (1.2–1.5 equivalents for nitration), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for all synthetic steps due to potential irritant vapors .
- Ventilation : Ensure local exhaust ventilation (≥100 fpm face velocity) during nitration and chlorination steps .
- Waste Disposal : Collect chlorinated byproducts in halogenated waste containers. Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies in yields often arise from:
- Reagent Purity : Use freshly distilled POCl₃ to avoid hydrolysis side reactions .
- Temperature Control : Maintain strict temperature ranges during nitration (±2°C deviation allowed) .
- Analytical Validation : Cross-validate yields using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 8.5–9.0 ppm for nitro group protons) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Assessment : Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm .
- Structural Confirmation :
- ¹³C NMR : Peaks at δ 160–165 ppm confirm the nitropyrimidine ring .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₇H₆ClN₃O₂ [M+H]⁺: 216.0172 .
- X-ray Crystallography : Resolve crystal packing and confirm cyclopropane ring geometry (if single crystals are obtainable) .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate LUMO energy to predict electrophilicity at the 4-chloro position. B3LYP/6-31G* level is suitable .
- Molecular Dynamics Simulations : Model solvation effects (e.g., DMF vs. THF) on reaction pathways .
- Transition State Analysis : Identify steric effects from the cyclopropyl group using Gaussian 16 .
Key Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClN₃O₂ | |
| Molecular Weight | 215.59 g/mol | |
| Hazard Class | Irritant (Skin, Eyes, Respiratory) | |
| Stability | Hygroscopic; store under N₂ at 2–8°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
